molecular formula C9H10N4 B12835834 (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine

Cat. No.: B12835834
M. Wt: 174.20 g/mol
InChI Key: FDLWUPPSUSTXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine is a heteroaromatic methanamine compound of significant interest in medicinal and bioinorganic chemistry. Its molecular structure incorporates pyridine and imidazole nitrogen atoms, making it a versatile precursor for the development of tridentate N3-type ligands . The primary research application of this compound is in the synthesis of transition metal complexes. When deprotonated, the methanamine group, in concert with the pyridine and imidazole nitrogens, can coordinate to metal centers to form stable, often octahedral, complexes . These complexes are extensively investigated for their antimicrobial properties. Research indicates that nickel(II) complexes derived from structurally similar N3 ligands exhibit promising activity against a range of Gram-positive and Gram-negative bacteria, with studies suggesting they may operate by increasing lipophilicity to enhance cell membrane penetration . Furthermore, the imidazole-pyridine core is a privileged scaffold in drug discovery, featured in compounds targeting various biological pathways . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H10N4/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13/h1-5,7H,6,10H2

InChI Key

FDLWUPPSUSTXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)CN

Origin of Product

United States

Preparation Methods

Procedure Summary

  • Starting materials: 2-halopyridine (commonly 2-bromopyridine), imidazole, potassium carbonate (K2CO3)
  • Reaction conditions: Neat (solvent-free) or minimal solvent, inert atmosphere (argon), elevated temperature (~190°C), prolonged reaction time (~18 hours)
  • Workup: Dilution with water, extraction with chloroform, washing with saturated sodium carbonate solution, drying over magnesium sulfate, solvent removal under reduced pressure
  • Yield: Approximately 80%

Reaction Scheme

$$
\text{2-Bromopyridine} + \text{Imidazole} \xrightarrow[\text{K}2\text{CO}3, \text{Ar}]{190^\circ C, 18h} \text{6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine}
$$

Key Details

  • The reaction is performed in a Schlenk tube to maintain an inert atmosphere and prevent moisture or oxygen interference.
  • Potassium carbonate acts as a base to deprotonate imidazole, enhancing its nucleophilicity.
  • The neat reaction conditions (no solvent) favor higher concentration and reaction rate.
  • Purification involves multiple aqueous washes to remove inorganic salts and impurities.

Data Table: Direct Substitution Method

Parameter Details
Starting material 2-Bromopyridine (1 eq.)
Nucleophile Imidazole (3 eq.)
Base Potassium carbonate (2 eq.)
Atmosphere Argon (6.0 purity)
Temperature 190°C
Reaction time 18 hours
Solvent None (neat)
Workup Water dilution, chloroform extraction, Na2CO3 wash
Yield ~80%
Product state Colorless oil or solid

Source: Raba et al., Tetrahedron Letters, 2013; ChemicalBook synthesis protocol

Multi-Step Functional Group Transformation Method

This approach involves the synthesis of pyridin-2-yl-methylamine derivatives through a sequence of transformations starting from pyridine carboxylic acid esters or protected pyridine derivatives.

Typical Steps

Reaction Conditions and Purification

  • Reactions are often conducted under nitrogen atmosphere to avoid oxidation.
  • Solvents such as N,N-dimethylformamide (DMF) are used for nucleophilic substitutions.
  • Purification involves extraction with ethyl acetate or chloroform, drying over magnesium sulfate, and chromatographic separation.

Data Table: Multi-Step Synthesis Highlights

Step Reagents/Conditions Outcome
Protection of pyridine Trimethylsilanyl-ethoxymethoxymethyl groups Stabilized intermediate
Reduction Sodium borohydride or similar Alcohol intermediate
Amination Primary/secondary amines, reflux under N2 Pyridin-2-yl-methylamine derivative
Deprotection & purification Acid/base washes, chromatography Pure target compound

Source: EP0946546B1 patent; Google Patents

Analytical and Research Findings

  • The direct substitution method yields a high purity product suitable for further biological or chemical studies.
  • The multi-step method allows for structural modifications and introduction of various substituents, enabling the synthesis of derivatives for medicinal chemistry applications.
  • Characterization techniques such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compound.
  • The inert atmosphere and controlled temperature are critical to prevent side reactions and degradation.

Summary Table Comparing Preparation Methods

Feature Direct Nucleophilic Substitution Multi-Step Functional Group Transformation
Starting materials 2-Halopyridine, imidazole Pyridine esters, protected intermediates
Reaction complexity Single-step Multi-step
Reaction conditions Neat, 190°C, argon atmosphere Various solvents, inert atmosphere
Yield ~80% Variable, dependent on step efficiency
Purification Extraction, washing, drying Extraction, chromatography
Flexibility for derivatives Limited High
Equipment Schlenk tube Standard organic synthesis glassware

Chemical Reactions Analysis

Amine Reactivity

The primary amine undergoes alkylation, acylation, and condensation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF with NaH to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl) in pyridine at 0°C .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, used in MCRs for heterocycle synthesis .

Imidazole Reactivity

  • Electrophilic Substitution : Bromination at imidazole C2 occurs using NBS in CCl₄ (LED = 50 μM for bioactive derivatives) .

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via imidazole N3, forming complexes with antimicrobial activity .

Reductive Amination Mechanism

The amine reacts with aldehydes via an imine intermediate, reduced in situ by NaBH(OAc)₃. Kinetic studies show:

  • Rate-Limiting Step : Imine formation (k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

  • Solvent Effects : DMF enhances yield (78%) compared to THF (52%) due to better stabilization of intermediates .

PI3Kα Inhibition Mechanism

Quinazoline-imidazole hybrids bind to the ATP pocket of PI3Kα via:

  • Hydrogen bonding between methanamine NH₂ and Glu849.

  • π-π stacking of imidazole with Tyr836 .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via imidazole ring opening.

  • Oxidative Degradation : Susceptible to H₂O₂, forming pyridine N-oxide derivatives (t₁/₂ = 12 h at pH 7.4) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized based on this structure have shown submicromolar inhibitory activity against tumor cells, suggesting they may serve as lead compounds for developing new anticancer therapies. Notably, one derivative demonstrated an IC50_{50} value as low as 0.09 μM against specific cancer cell lines .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives possess moderate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating potential for therapeutic applications in treating bacterial infections .

Neurological Applications

Compounds related to this compound have shown affinity for serotonin receptors, particularly the 5-HT1A_{1A} receptor. This suggests potential applications in treating neurological disorders such as anxiety and depression. The agonist activity observed indicates that these compounds could modulate serotonergic pathways effectively .

Synthetic Routes

Several synthetic methods have been developed to create this compound and its derivatives. These include:

  • Nucleophilic substitution reactions involving primary or secondary amines.
  • Suzuki–Miyaura cross-coupling reactions , which enhance the diversity of synthesized compounds .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer potential of synthesized derivatives, a series of compounds were evaluated for their ability to inhibit the PI3Kα signaling pathway, a critical pathway in cancer progression. The most potent compound induced cell cycle arrest and apoptosis in HCC827 cells, showcasing the therapeutic promise of this compound class .

Case Study 2: Antimicrobial Evaluation

Another study involved the synthesis of derivatives which were screened for antimicrobial activity using agar diffusion methods. The results indicated significant antibacterial effects against various pathogens, supporting further exploration into their use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

a) [5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine
  • Structure : Imidazole is attached to the pyridine ring at position 5, with methanamine at position 2.
  • Key Differences: The altered substitution pattern may affect electronic distribution and binding interactions.
b) [6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine
  • Structure : Features a methyl-substituted imidazole at pyridine position 6 and methanamine at position 3.
  • Molecular Formula : C10H12N4 (MW: 188.23), compared to the target compound’s likely formula of C9H11N4 (estimated).
  • Functional Impact : The methyl group enhances lipophilicity and may influence metabolic stability. This compound is commercially available for life science research (CAS: 953902-13-1) .

Fused-Ring Analogues

a) (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
  • Structure : Imidazo[4,5-b]pyridine (a fused bicyclic system) with methanamine at position 2.
  • Molecular Formula : C7H8N4 (MW: 148.17).
  • Significance : Fused systems often exhibit enhanced rigidity and binding affinity. This scaffold is prevalent in kinase inhibitors but lacks the pyridine substitution flexibility of the target compound .
b) 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine
  • Structure : Imidazo-thiazole hybrid with methanamine at position 6.
  • Molecular Formula : C6H7N3S (MW: 153.20).
  • Biological Relevance : Imidazo-thiazoles are explored for antimicrobial and antiviral activity. The sulfur atom in the thiazole ring introduces distinct electronic properties compared to pyridine-based analogues .

Aryl-Substituted Methanamines

a) (2-Methoxyphenyl)(pyridin-2-yl)methanamine
  • Structure : A pyridin-2-yl group linked to a methoxyphenyl-substituted methanamine.
  • Application: Part of a series evaluated for inhibition of Insulin-Regulated Aminopeptidase (IRAP), highlighting the role of methanamine derivatives in enzyme modulation .
b) N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
  • Structure: Dimethylamino group on a methylated imidazo-pyridine scaffold.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
(6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine C9H11N4* ~175.21* 6-imidazole, 2-methanamine Medicinal chemistry scaffold
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine C10H12N4 188.23 6-(2-methylimidazole), 3-methanamine Life science research
(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine C7H8N4 148.17 Fused imidazo-pyridine Kinase inhibitor templates
(2-Methoxyphenyl)(pyridin-2-yl)methanamine C13H14N2O 214.26 Methoxyphenyl, pyridin-2-yl IRAP inhibition studies
1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine C6H7N3S 153.20 Imidazo-thiazole hybrid Antimicrobial potential

*Estimated based on structural analysis.

Biological Activity

Introduction

The compound (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine , also referred to as (6-imidazol-1-ylpyridin-2-yl)methanamine , is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. The structure of this compound features an imidazole ring at the 6-position and a pyridine moiety at the 2-position, contributing to its diverse chemical properties and biological effects. Its molecular formula is C₁₁H₁₂N₄, with a molecular weight of approximately 174.20 g/mol.

Structure and Properties

The unique structural components of this compound enhance its interactions with various biological targets. The presence of both the imidazole and pyridine rings allows for significant hydrogen bonding and coordination with metal ions, which can influence its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₂N₄
Molecular Weight174.20 g/mol
Functional GroupsImidazole, Pyridine

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of PI3Kα

A significant focus has been on the compound's ability to inhibit the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway, which is often dysregulated in cancer. For example, a derivative related to this compound demonstrated submicromolar inhibitory activity against tumor cell lines with IC₅₀ values ranging from 0.09 μM to 0.43 μM, indicating its potential as a lead compound for further development in cancer therapy .

Cardiovascular Applications

The compound is also being investigated for its potential therapeutic applications in cardiovascular diseases. Its ability to modulate pathways involved in vascular function suggests that it may have beneficial effects on heart health and blood pressure regulation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the imidazole or pyridine rings can significantly affect the compound's potency and selectivity against different biological targets.

Table 2: SAR Analysis of Related Compounds

Compound NameIC₅₀ (μM)Key Features
This compound<0.5Strong PI3Kα inhibition; induces apoptosis
2-(1H-Imidazol-1-yl)ethanamine dihydrochloride~0.88Shorter alkyl chain; different biological profile
(1H-Imidazol-2-yl)methanamine hydrochloride~0.88Lacks pyridine moiety; distinct pharmacological properties

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Pathways : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-(1H-Imidazol-1-yl)pyridin-2-yl)methanamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or aza-Michael addition. For example, similar imidazole-substituted pyridine derivatives are prepared by reacting bromomethylpyridine precursors with imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for pyridine:imidazole) improves yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol gradient) is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the structure, with imidazole protons appearing as singlets (δ 7.5–8.2 ppm) and pyridine protons as doublets (δ 7.0–8.5 ppm). Methanamine protons (CH₂NH₂) resonate near δ 3.5–4.0 ppm .
  • HRMS : High-resolution mass spectrometry (ESI+) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 201.0984 for C₉H₁₁N₄⁺) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Ensure high-resolution data (≤1.0 Å) and monitor residual electron density to validate hydrogen bonding between the imidazole and pyridine moieties .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Ligand screening : Test metal salts (e.g., Cu(II), Zn(II)) in polar solvents (MeOH, DMSO). Monitor complex formation via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox activity).
  • Stability analysis : Use potentiometric titrations to determine logK values for metal-ligand stability. For example, TPMA-MeBr (a related ligand) forms stable complexes with Cu(I/II) in aqueous media .
  • Single-crystal analysis : Co-crystallize the ligand with metals and refine structures using SHELXL. Check for distorted geometries caused by steric hindrance from the imidazole group .

Q. What challenges arise when incorporating this compound into PROTACs (Proteolysis-Targeting Chimeras), and how can they be addressed?

  • Methodological Answer :

  • Linker optimization : The methanamine group can serve as a linker attachment point. However, steric bulk from the imidazole-pyridine scaffold may reduce binding to E3 ligases. Use spacer groups (e.g., PEG) to improve flexibility .
  • Solubility : Poor aqueous solubility is common. Introduce hydrophilic substituents (e.g., sulfonate groups) or formulate as hydrochloride salts (e.g., (4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride) .
  • Biological validation : Test PROTAC efficacy via Western blotting (target protein degradation) and cellular viability assays (IC₅₀) .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Data collection : Ensure high-quality crystals (slow evaporation from acetonitrile/water). Use synchrotron radiation for low-symmetry crystals.
  • Refinement : In SHELXL, apply restraints for disordered imidazole rings and use TWIN/BASF commands for twinned data. Compare Rint values (>5% suggests twinning) .
  • Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian09) to identify outliers caused by thermal motion .

Q. What role does this compound play in targeting bacterial riboswitches, and how can binding affinity be quantified?

  • Methodological Answer :

  • Riboswitch interaction : The imidazole-pyridine core may mimic natural ligands (e.g., TPP riboswitch). Test competitive binding via fluorescence displacement assays using labeled riboswitch RNA .
  • Affinity measurement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine KD. For example, methanamine derivatives (e.g., compound 8 in ) show KD values in the µM range .
  • Mutagenesis : Introduce point mutations in the riboswitch aptamer domain to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.